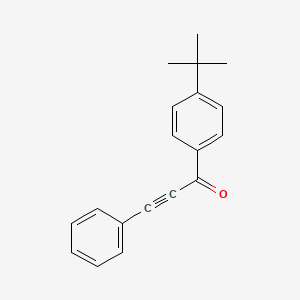![molecular formula C23H15N3O6S B12533500 4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 849094-40-2](/img/structure/B12533500.png)
4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and dibenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(phenylsulfanyl)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazine derivatives.
Esterification: Esterified derivatives of the compound.
Scientific Research Applications
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Chemistry: Acts as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its carboxylate and triazine groups, forming stable complexes. These complexes can exhibit unique properties such as catalytic activity, magnetic behavior, and luminescence, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
4,4’-{(Pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid: Similar in structure but contains a pyridine ring instead of a triazine ring.
4,4’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid: Contains a phenylenebis(methylene) group instead of a triazine ring.
Uniqueness
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to the presence of the triazine ring and phenylsulfanyl group, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks, where its structural features can influence the properties of the resulting materials .
Properties
CAS No. |
849094-40-2 |
|---|---|
Molecular Formula |
C23H15N3O6S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-phenylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C23H15N3O6S/c27-19(28)14-6-10-16(11-7-14)31-21-24-22(32-17-12-8-15(9-13-17)20(29)30)26-23(25-21)33-18-4-2-1-3-5-18/h1-13H,(H,27,28)(H,29,30) |
InChI Key |
NVNHLYFTUNQLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
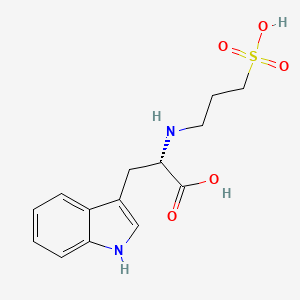
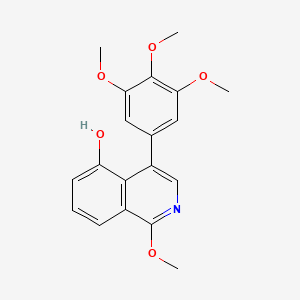
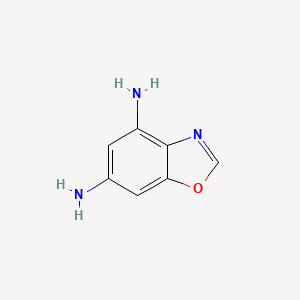
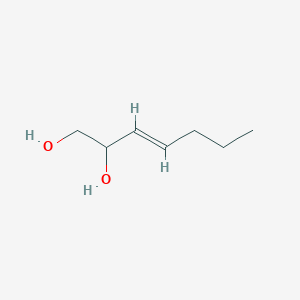
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)


![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
